2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl group, an amino group, and a dimethylpiperidinyl group attached to a benzoic acid core. Its unique structure makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with an amine precursor under basic conditions.
Introduction of the Dimethylpiperidinyl Group: The dimethylpiperidinyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, process optimization to minimize waste and reduce production costs is crucial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or lead compound in medicinal chemistry.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that mediate its effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with similar structural features.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: A compound with a similar benzyloxycarbonyl group and benzoic acid core.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is unique due to the presence of the dimethylpiperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)10-12-24(13-11-22)17-8-9-18(20(25)26)19(14-17)23-21(27)28-15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
AZSQPAVZYVIYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=C(C=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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